3-Bromo-1h-indole
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-1H-indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions leads to the formation of specific indole derivatives in very good yield. This process is characterized by spectroscopic and thermal tools and confirmed by X-ray single crystal diffraction (Barakat et al., 2017). Additionally, the first practical and economical process for the synthesis of 2,3-disubstituted indole compounds with high regioselectivity has been developed using palladium-catalyzed indolization of 2-bromo- or chloroanilines and their derivatives with internal alkynes (Shen et al., 2004).
Molecular Structure Analysis
The molecular structure of 3-Bromo-1H-indole derivatives can be thoroughly analyzed through various spectroscopic methods and computational chemistry approaches. For example, Hirshfeld surface analysis and DFT calculations reveal intricate details about the intermolecular interactions and the electronic structure of these molecules. These studies can provide insights into the electrophilic and nucleophilic regions of the molecule, which are crucial for understanding its reactivity and interactions with biological targets (Barakat et al., 2017).
Chemical Reactions and Properties
3-Bromo-1H-indole exhibits a rich chemistry, participating in a variety of chemical reactions. For instance, it can undergo gallium bromide-promoted dearomative indole insertion in 3-indolylmethanols, which chemoselectively constructs a biologically important 3,3'-bisindole framework bearing an all-carbon quaternary center. This reaction pathway includes a tandem sequence of Michael addition/C-C bond cleavage/nucleophilic addition, demonstrating the compound's versatility in organic synthesis (Wang et al., 2016).
Scientific Research Applications
Anticancer Properties :
- 3-Bromo-1-ethyl-1H-indole has demonstrated substantial selective cytotoxicity towards cancer cell lines and significant inhibition of glutathione S-transferase isozymes, suggesting its potential as an anticancer agent (Yılmaz et al., 2020).
Synthesis of Derivatives for Various Applications :
- 3-Hydroxyl-bromo indole derivatives synthesized for applications in antitumor activities, antipyretic analgesics, and hindered amines (G. Wei, 2011).
- Regioselective C(sp2)-H dual functionalization of indoles using hypervalent iodine(III) has been developed for bromo-amination, yielding 2-bis(sulfonyl)amino-3-bromo-indoles (Moriyama, Ishida, & Togo, 2015).
- Novel synthetic approaches toward indole derivatives via copper-catalyzed one-pot multicomponent cascade reactions, providing access to various indole derivatives with easily tunable selectivity (Li et al., 2015).
Antibacterial Activity :
- Compounds containing 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and indole substructures showed antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria (Mahboobi et al., 2008).
Crystal Structure and Thermal Analysis :
- Detailed crystal structure and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, revealing short intermolecular connections and atom-to-atom interactions (Barakat et al., 2017).
Synthesis of Novel Heterocyclic Compounds :
- Synthesis of Indolo[2,1-a]isoquinolines via Copper-Catalyzed C–C Coupling and Cyclization of 2-(2-Bromoaryl)-1H-indoles with 1,3-Diketones (Lee et al., 2018).
Photophysical Studies and Interactions with Anions :
- Synthesis and photophysical studies of new fluorescent indole derivatives obtained from β-Bromodehydroamino acids, showing potential as fluorescent probes (Pereira et al., 2010).
Safety And Hazards
Future Directions
3-Bromo-1h-indole has shown promising biological properties, including antioxidant, antimicrobial, and anti-cancer activities . It has demonstrated substantial selective cytotoxicity towards cancer cell lines and has exhibited promising inhibition of glutathione S-transferase isozymes . These results suggest that 3-Bromo-1h-indole could be a promising molecule for the design of new anti-cancer agents .
properties
IUPAC Name |
3-bromo-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIWBVHIGCRVLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376863 | |
Record name | 3-bromo-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1h-indole | |
CAS RN |
1484-27-1 | |
Record name | 3-bromo-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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